Cas no 1804247-67-3 (4-Bromo-3-(3-bromopropanoyl)phenylacetic acid)

4-Bromo-3-(3-bromopropanoyl)phenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-(3-bromopropanoyl)phenylacetic acid

-

- インチ: 1S/C11H10Br2O3/c12-4-3-10(14)8-5-7(6-11(15)16)1-2-9(8)13/h1-2,5H,3-4,6H2,(H,15,16)

- InChIKey: LUKBUJJGJAJVLI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(CC(=O)O)C=C1C(CCBr)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 268

- トポロジー分子極性表面積: 54.4

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-Bromo-3-(3-bromopropanoyl)phenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013020896-500mg |

4-Bromo-3-(3-bromopropanoyl)phenylacetic acid |

1804247-67-3 | 97% | 500mg |

863.90 USD | 2021-06-24 | |

| Alichem | A013020896-250mg |

4-Bromo-3-(3-bromopropanoyl)phenylacetic acid |

1804247-67-3 | 97% | 250mg |

480.00 USD | 2021-06-24 | |

| Alichem | A013020896-1g |

4-Bromo-3-(3-bromopropanoyl)phenylacetic acid |

1804247-67-3 | 97% | 1g |

1,519.80 USD | 2021-06-24 |

4-Bromo-3-(3-bromopropanoyl)phenylacetic acid 関連文献

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

4-Bromo-3-(3-bromopropanoyl)phenylacetic acidに関する追加情報

4-Bromo-3-(3-bromopropanoyl)phenylacetic Acid (CAS No. 1804247-67-3)

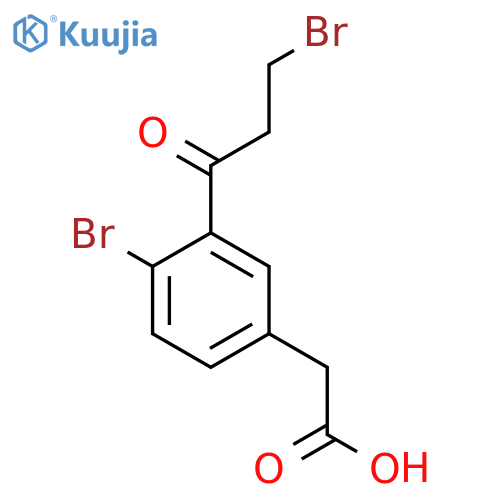

The compound 4-Bromo-3-(3-bromopropanoyl)phenylacetic acid, identified by the CAS number 1804247-67-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis. The name itself highlights its key features: the bromine substituents at specific positions on the phenyl ring and the propanoyl group attached to the phenylacetic acid backbone.

4-Bromo-3-(3-bromopropanoyl)phenylacetic acid is characterized by a phenyl ring with two bromine atoms at positions 3 and 4. The propanoyl group, which is a three-carbon chain with a carbonyl group, is attached to position 3 of the phenyl ring. This structure makes it a versatile molecule for various chemical reactions, including coupling reactions and bioisosteric replacements. Recent studies have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents.

One of the most notable aspects of this compound is its ability to undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the bromine atoms. This property has been exploited in recent research to create novel derivatives with enhanced pharmacokinetic profiles. For instance, researchers have successfully synthesized analogs with improved solubility and bioavailability by modifying the substituents on the propanoyl group.

Moreover, 4-Bromo-3-(3-bromopropanoyl)phenylacetic acid has been utilized as a building block in medicinal chemistry. Its structure allows for easy functionalization, enabling chemists to design molecules with specific biological activities. A study published in 2023 demonstrated its application in creating inhibitors for kinases involved in cancer progression. These inhibitors showed promising results in vitro, highlighting the potential of this compound in oncology research.

The synthesis of 4-Bromo-3-(3-bromopropanoyl)phenylacetic acid involves a multi-step process that typically begins with bromination of an aromatic compound followed by acylation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. Green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysts, have also been explored to enhance sustainability.

In terms of applications, this compound has found utility in both academic research and industrial settings. Its role as an intermediate in pharmaceutical development underscores its importance in modern drug discovery pipelines. Additionally, it serves as a valuable tool for studying molecular recognition and binding interactions due to its structural complexity.

Looking ahead, ongoing research aims to further elucidate the biological mechanisms influenced by 4-Bromo-3-(3-bromopropanoyl)phenylacetic acid. Collaborative efforts between chemists and biologists are expected to uncover new therapeutic targets and improve our understanding of this compound's interactions within cellular systems.

1804247-67-3 (4-Bromo-3-(3-bromopropanoyl)phenylacetic acid) 関連製品

- 1428929-82-1(6-{[(Tert-butoxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid)

- 90199-02-3(methyl bicyclo[3.1.0]hexane-6-carboxylate)

- 1353968-95-2([Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid)

- 2228563-57-1(O-{2-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-yl}hydroxylamine)

- 384369-10-2(2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide)

- 251322-42-6(1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole)

- 2138523-16-5(5-chloro-2-ethylpyridine-4-carbonitrile)

- 2189497-37-6(3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid)

- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)

- 78050-50-7(4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide)